Product packaging for 1-Spiro[4.5]dec-8-yl-ethanone(Cat. No.:)

1-Spiro[4.5]dec-8-yl-ethanone

Cat. No.: B8429173
M. Wt: 180.29 g/mol
InChI Key: RQIXTJKSRZDTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Spiro[4.5]dec-8-yl-ethanone is a spirocyclic compound featuring a ketone functional group at the 8-position of the spiro[4.5]decane scaffold. This unique structural motif, which consists of two rings connected through a single central carbon atom, provides a rigid, three-dimensional framework that is of significant interest in medicinal chemistry and drug discovery. The spiro[4.5]decane core is known to contribute to molecular rigidity and is frequently explored for its potential to improve binding selectivity and metabolic stability in bioactive molecules . Spirocyclic compounds analogous to this compound have demonstrated a wide spectrum of pharmacological activities in scientific research, indicating the potential value of this compound as a versatile chemical building block or intermediate. Published studies on related structures highlight applications in the development of anticonvulsant agents , as well as antibacterial and antitubercular compounds . Furthermore, the spiro[4.5]decane structure has been utilized in the development of advanced molecular tools, such as PET imaging tracers for detecting inducible nitric oxide synthase (iNOS) in models of neuroinflammation . Researchers may find this compound particularly useful as a synthetic intermediate or as a key scaffold for constructing novel compound libraries for high-throughput screening in these and other therapeutic areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B8429173 1-Spiro[4.5]dec-8-yl-ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-spiro[4.5]decan-8-ylethanone

InChI

InChI=1S/C12H20O/c1-10(13)11-4-8-12(9-5-11)6-2-3-7-12/h11H,2-9H2,1H3

InChI Key

RQIXTJKSRZDTSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2(CCCC2)CC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Spiro 4.5 Dec 8 Yl Ethanone and Analogues

Strategies for Spiro[4.5]decane Skeleton Construction

The creation of the spiro[4.5]decane core is a critical step in the total synthesis of many natural products. niscpr.res.in A variety of synthetic strategies have been developed to generate the key quaternary carbon center and assemble the dual-ring system. niscpr.res.in

Cycloaddition Reactions in Spiro[4.5]decane Formation (e.g., [4+2], [3+2] Cycloadditions)

Cycloaddition reactions represent a powerful and atom-economical approach to constructing cyclic and spirocyclic systems. Both [4+2] and [3+2] cycloadditions have been successfully employed in the synthesis of spiro[4.5]decane derivatives.

[4+2] Cycloaddition: The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, has been utilized to construct the spiro[4.5]decane framework. For instance, a NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent proceeds via a [4+2] cycloaddition to afford spiro[4.5]decane derivatives in good yields and with high diastereoselectivity. researchgate.net

[3+2] Cycloaddition: A notable example of a [3+2] cycloaddition involves the synergistic use of photocatalysis and organocatalysis. mdpi.com This method utilizes 2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net The reaction is advantageous due to its mild, metal-free conditions and 100% atom economy. mdpi.comresearchgate.net Furthermore, this strategy has been shown to be adaptable for the synthesis of related spirocyclic systems like spiro[4.4]nonanes and spiro[4.6]undecanes. mdpi.comresearchgate.net Copper-catalyzed enantioselective [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones also provides a direct route to enantioenriched 1-oxaspiro[4.5]decanes. sioc.ac.cn

Reaction TypeCatalysts/ReagentsKey FeaturesProductsRef
[4+2] CycloadditionNaHDomino reaction, high diastereoselectivitySpiro[4.5]decane derivatives researchgate.net
[3+2] CycloadditionPhotocatalysis, Organophosphoric acidMild, metal-free, high diastereoselectivity, 100% atom economy2-Amino-spiro[4.5]decane-6-ones mdpi.comresearchgate.net
[3+2] CycloadditionCopper(II)/SaBOX complexEnantioselective, desymmetrization of cyclohexanonesEnantioenriched 1-oxaspiro[4.5]decanes sioc.ac.cn

Rearrangement-Based Syntheses of Spirocyclic Ketones (e.g., Claisen Rearrangement, Nazarov Reaction)

Molecular rearrangements offer elegant pathways to complex molecular architectures from simpler precursors. The Claisen and Nazarov reactions are two powerful examples that have been adapted for the synthesis of spiro[4.5]decanones.

Claisen Rearrangement: A gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols provides an efficient route to spirocyclic ketones. acs.orgfigshare.com The reaction proceeds through the attack of the hydroxyl group on the gold-activated alkyne, followed by a rsc.orgrsc.org-sigmatropic rearrangement to form spiro[4.5]decane and spiro[4.4]nonane skeletons. acs.org This method is also applicable to the synthesis of aza- and oxaspirocyclic ketones. acs.org

Nazarov Reaction: The Nazarov reaction, an electrocyclic closure of divinyl ketones, has been exploited for the synthesis of spirocyclic ketones. acs.org The Suzuki-Miyaura cross-coupling of α-ethoxydienyl boronates with lactone-derived vinyl triflates yields 6-(1-ethoxy-1,3-butadienyl)dihydropyran derivatives. acs.org Under mild acidic conditions, these intermediates undergo a Nazarov cyclization to produce functionalized spirocyclic ketones. acs.org The stereoselectivity of this process is highly dependent on the substitution pattern of the dihydropyran and diene moieties. acs.org

RearrangementCatalyst/ConditionsSubstratesKey IntermediatesProductsRef
ClaisenGold(I) catalystCyclic 8-aryl-2,7-enyn-1-olsAllylic vinyl ether gold intermediateSpiro[4.5]decanones, Spiro[4.4]nonenones acs.orgfigshare.com
NazarovMild acidic conditions6-(1-ethoxy-1,3-butadienyl)dihydropyran derivativesPentadienyl cationFunctionalized spirocyclic ketones acs.org

Radical Cyclization Approaches (e.g., SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization, Mn(OAc)3 Mediated Cyclizations)

Radical cyclizations provide a powerful tool for the formation of C-C bonds and the construction of complex cyclic systems under mild conditions.

SmI₂-Promoted Ketyl Radical Mediated Tandem Cyclization: Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that can initiate radical cyclizations. The SmI₂-promoted tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene leads to the stereoselective formation of spiro[4.5]decanes. nih.gov The reaction conditions, particularly the presence of additives like HMPA or metallic samarium, can influence the reaction pathway, leading to either spiro[4.5]decanes, monocyclic compounds, or bicyclic lactones. nih.gov

Mn(OAc)₃ Mediated Cyclizations: Manganese(III) acetate (B1210297) is another effective reagent for generating radicals and initiating cyclization cascades. The Mn(OAc)₃-mediated radical cyclization of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated alcohols has been used to synthesize various heterocyclic compounds, including spiro[4.5]decanes. tandfonline.com This method has also been applied to the synthesis of spiro[4.5]decanes from diethyl 2-(2-fluorobenzyl)malonate and alkynes, proceeding through a C-F bond cleavage. acs.org

An intramolecular para-phenolic allylation free radical cyclization strategy has also been developed for the synthesis of alkaloids and terpenes possessing spiro[4.5]decane architectures. usm.eduusm.edu

MethodReagentKey FeaturesProductsRef
Ketyl Radical Tandem CyclizationSmI₂Stereoselective, product diversity based on additivesSpiro[4.5]decanes, monocyclic compounds, bicyclic lactones nih.gov
Radical CyclizationMn(OAc)₃C-C bond formation, synthesis of various heterocyclesDihydropyrans, dihydrofurans, spiro[4.5]decanes tandfonline.com
Radical CyclizationMn(OAc)₃C-F bond cleavageo-Spiro[4.5]decanes acs.org
Intramolecular Allylation-Free radical cyclizationSpiro[4.5]decane containing alkaloids and terpenes usm.eduusm.edu

Ring-Closing Metathesis (RCM) in Spiro[4.5]decane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic compounds. Its application in the synthesis of spiro systems has been explored, providing an efficient route to the spiro[4.5]decane skeleton.

A formal synthesis of the acorane sesquiterpenes, acorone (B159258) and isoacorones, which feature a spiro[4.5]decane core, has been achieved using RCM as a key step. niscpr.res.in The strategy involves the construction of a diene precursor which, upon treatment with a Grubbs' catalyst, undergoes RCM to furnish the spirocyclic framework. niscpr.res.in For example, a hydroxytriene, synthesized from a γ,δ-unsaturated aldehyde and vinylmagnesium bromide, undergoes a smooth and highly regioselective RCM reaction to form the spiro[4.5]decane system. niscpr.res.in This demonstrates the utility of RCM in constructing complex natural product skeletons containing spiro centers. niscpr.res.in

PrecursorCatalystKey TransformationProductRef
HydroxytrieneGrubbs' CatalystRegioselective Ring-Closing MetathesisSpiro[4.5]decane derivative niscpr.res.in

Catalytic Annulation and Tandem Cyclization Strategies (e.g., Pd(II)-catalyzed, Rh(I) complex catalyzed, Photoredox catalysis, Organocatalysis)

Catalytic methods, particularly those involving transition metals and photoredox catalysis, have revolutionized the synthesis of complex molecules by enabling novel bond formations and reaction cascades.

Palladium(II)-Catalyzed Strategies: Palladium catalysis has been extensively used for C-H activation and spirocyclization reactions. A Pd(II)-catalyzed intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes, facilitated by a norbornene cocatalyst, leads to spiro[4.5]decane-embedded polycyclic molecules. acs.org This domino process involves a Catellani-type C-H functionalization, alkyne migratory insertion, and arene dearomatization. acs.org Another approach involves the palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides through a cascade Heck/C-H functionalization process, forming spiropalladacycle intermediates. nih.gov Furthermore, a palladium-catalyzed tandem Narasaka-Heck/C(sp³ or sp²)-H activation reaction has been developed for the synthesis of highly strained spirocyclobutane-pyrrolines, where a key step is the formation of a five-membered spiro-palladacycle. nih.gov

Rhodium(I) Complex Catalyzed Dimerization: A Rh(I) complex can catalyze the dimerization of ene-vinylidenecyclopropanes to construct spiro[4.5]decane skeletons under mild conditions with good functional group tolerance. nih.govrsc.org Mechanistic studies, including DFT calculations, have revealed a complex catalytic cycle involving Rh(I), Rh(III), and Rh(V) intermediates, with a pentavalent spiro-rhodium species identified as a key intermediate. nih.govrsc.org

Photoredox Catalysis: Visible-light-driven photoredox catalysis offers an environmentally benign approach to spirocyclization. A dual titanocene (B72419) and photoredox catalytic system enables the radical opening and spirocyclization of epoxyalkynes. rsc.orgrsc.org This method uses an organic fluorophore as the photocatalyst and a Hantzsch ester as the electron donor, avoiding stoichiometric metallic reductants. rsc.orgrsc.org This approach is particularly effective for synthesizing challenging spirocycles with all-carbon quaternary stereocenters. rsc.orgrsc.org Additionally, photoredox-catalyzed carbamoyl (B1232498) radical-initiated dearomative spirocyclization has been used to access spiro-cyclohexadiene oxindoles. acs.orgnih.gov

Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis of spirocycles. The organocatalyzed Mannich coupling of cyclic carboxaldehydes has been used to prepare spirocyclic aminolactones, which are precursors to pharmaceutically relevant spiro[4.5]decanes. researchgate.net

Catalysis TypeCatalyst/ReagentsSubstratesKey FeaturesProductsRef
Palladium(II)Pd/NorbornenePhenol-based biaryls, bromoalkyl alkynesC-H activation, arene dearomatizationSpiro[4.5]decane-embedded polycyclics acs.org
Palladium(II)Pd catalyst2-Bromoarylamides, vinyl bromidesHeck/C-H functionalization cascadeSpiroindenyl-2-oxindoles nih.gov
Palladium(II)Pd catalystAlkene-tethered aryl halidesNarasaka-Heck/C-H activationSpirocyclobutane-pyrrolines nih.gov
Rhodium(I)Rh(I) complexEne-vinylidenecyclopropanesDimerization, mild conditionsSpiro[4.5]decane skeletons nih.govrsc.org
PhotoredoxTitanocene/4CzIPN/Hantzsch esterEpoxyalkynesVisible light, radical cyclizationSpirocycles with all-carbon quaternary centers rsc.orgrsc.org
Photoredoxfac-Ir(ppy)₃2-Bromo-2-(2-methoxybenzyl)malonate, alkynesOrtho-dearomative cyclizationSpiro[4.5]deca-1,7,9-trien-6-ones acs.org
Organocatalysis-Cyclic carboxaldehydesMannich couplingSpirocyclic aminolactones researchgate.net

Self-Cyclization and Intramolecular Processes

Intramolecular reactions, including self-cyclization, provide an efficient means to construct spirocyclic systems by forming a new ring on a pre-existing cyclic structure.

A notable example is the self-cyclization of a linearly conjugated pentadienal, specifically 4-cyclohexylidene-2-(trimethylsilylmethyl)but-2-enal, which is assisted by the allylic trimethylsilyl (B98337) group. oup.comoup.com This reaction proceeds to afford a 2-methylspiro[4.5]-2-decen-1-one derivative. oup.comoup.com This method offers a complementary approach to the Nazarov cyclization for accessing spiro[4.5]decan-1-one derivatives from cyclohexanone (B45756). oup.com The stereoselectivity of the reaction is influenced by the substitution pattern on the cyclohexylidene ring. oup.comoup.com

SubstrateKey FeatureProductRef
4-Cyclohexylidene-2-(trimethylsilylmethyl)but-2-enalAllylsilane-assisted self-cyclization2-Methylspiro[4.5]-2-decen-1-one oup.comoup.com

Targeted Synthesis of Spiro[4.5]decane Ketones

The direct formation of the ketone functionality during the spirocyclization process is a key strategy for the efficient synthesis of spiro[4.5]decane ketones.

Enolate chemistry is fundamental to the construction of many cyclic and spirocyclic systems. masterorganicchemistry.com The alkylation of enolates derived from cyclic ketones is a powerful method for forming the spirocyclic junction. For instance, the intramolecular alkylation of a pre-formed carbocyclic ring bearing a suitable tethered electrophile is a common strategy. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) can be crucial in determining the final product structure. masterorganicchemistry.com

A specific example is the use of potassium tert-butoxide (tBuOK) to facilitate a spirocyclization via enolate alkylation in the synthesis of (+/-)-agarospirol, a related spiro[4.5]decane natural product. researchgate.net Furthermore, the alkylation of β-dicarbonyl compounds can lead to C-alkylated products that can be precursors to spiro systems. The choice of the β-dicarbonyl compound and reaction conditions influences the outcome, with a shift towards C-alkylation being favored under certain conditions. mdpi.com

Several named reactions and specific cyclization strategies directly yield spirocyclic ketones.

The Nazarov cyclization , an electrocyclic reaction of divinyl ketones, has been adapted for the stereoselective synthesis of spirocyclic ketones. The reaction of α-ethoxydienyl boronates with lactone-derived vinyl triflates, followed by treatment with mild acid, triggers a Nazarov cyclization to afford functionalized spirocyclic ketones. acs.org

A gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols provides an efficient route to phenyl(spiro[4.5]dec-6-en-1-yl)methanone derivatives. acs.org Subsequent hydrogenation of the double bond can yield saturated spiro[4.5]decane ketones. acs.org This method is characterized by its mild reaction conditions and efficiency in forming the spiro[4.5]decane skeleton. acs.org

Another approach involves the acid-catalyzed rearrangement of tertiary α-acetylenic alcohols, known as the Rupe rearrangement, to form α,β-unsaturated ketones. google.com For example, heating ethynylspirodecanol under aqueous acidic conditions yields 1-(spiro[4.5]dec-6-en-7-yl)ethanone and its isomer. google.com

The copper(I) halide-catalyzed decomposition of phenolic α-diazoketones leads to the formation of spiro[4.5]deca-6,9-diene-2,8-diones in high yield, providing a novel route to the spiro[4.5]decane carbon framework. rsc.org

ReactionKey PrecursorProduct TypeCatalyst/ConditionsReference
Nazarov Cyclizationα-Ethoxydienyl boronates and vinyl triflatesFunctionalized spirocyclic ketonesMild acid acs.org
Gold(I)-catalyzed Claisen RearrangementCyclic 8-aryl-2,7-enyn-1-olsPhenyl(spiro[4.5]dec-6-en-1-yl)methanonePh₃PAuCl/AgOTf acs.org
Rupe RearrangementEthynylspirodecanol1-(spiro[4.5]dec-6-en-7-yl)ethanoneAqueous acid, heat google.com
Decomposition of Phenolic α-diazoketonesPhenolic α-diazoketonesSpiro[4.5]deca-6,9-diene-2,8-dioneCopper(I) halide rsc.org

Stereoselective Synthesis of 1-Spiro[4.5]dec-8-yl-ethanone Systems

Controlling the stereochemistry at the spirocenter and other chiral centers within the molecule is a critical challenge in the synthesis of complex spirocycles.

Achieving high diastereoselectivity is crucial for the synthesis of specific isomers of substituted spiro[4.5]decane ketones. A synergistic approach combining photocatalysis and organocatalysis has been developed for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity (up to 99:1). mdpi.comresearchgate.net This method is noted for its mild, metal-free conditions and high atom economy. mdpi.comresearchgate.net

A highly diastereoselective radical cascade reaction has also been reported for the formation of spirocyclic compounds. This cascade involves the addition of a phenylthiyl radical to a terminal alkyne, followed by a 1,5-hydrogen transfer and a 5-exo-cyclization, leading to a high degree of stereocontrol. nih.gov Furthermore, the conjugate addition of thioacetic acid to a γ,δ-unsaturated ketone has been shown to proceed with high diastereoselectivity in the synthesis of spironolactone, a well-known spirocyclic drug. mdpi.com

The development of enantioselective methods is essential for accessing optically pure spiro[4.5]decane ethanones, which is often a requirement for pharmaceutical applications.

A significant breakthrough is the use of a chiral Brønsted acid-catalyzed enantioselective spirocyclization of alkynyl thioethers. This metal-free method allows for the dearomatization of phenols to construct chiral spiro[4.5]decan-6-ones in good to excellent yields and with high enantioselectivities. rsc.org

Another strategy involves the use of chiral auxiliaries . For example, (+)-pinanediol has been employed as a chiral auxiliary to achieve enantioselective control in the synthesis of [4.5]- and [5.5]-spirocycles through an iterative boron-homologation approach. nih.gov The use of chiral auxiliaries allows for the diastereoselective formation of a chiral intermediate, which, after removal of the auxiliary, provides the enantioenriched spirocyclic product.

ApproachKey FeatureProductStereocontrolReference
Synergistic CatalysisPhotocatalysis and Organocatalysis2-Amino-spiro[4.5]decane-6-onesHigh diastereoselectivity (up to 99:1) mdpi.comresearchgate.net
Radical Cascade1,5-Hydrogen transfer and 5-exo-cyclizationSubstituted spiro[4.5]decanesHigh diastereoselectivity nih.gov
Chiral Brønsted Acid CatalysisEnantioselective spirocyclization of alkynyl thioethersChiral spiro[4.5]decan-6-onesHigh enantioselectivity rsc.org
Chiral AuxiliaryUse of (+)-pinanediolEnantioenriched [4.5]-spirocyclesGood enantioselectivity (e.g., 94:6 e.r.) nih.gov

Chiral Ligand and Catalyst-Controlled Stereosynthesis

The enantioselective synthesis of complex molecular architectures such as this compound represents a significant challenge in modern organic chemistry. The creation of the key spirocyclic quaternary stereocenter with high fidelity requires sophisticated catalytic systems. While direct, specific methods for the asymmetric synthesis of this compound are not extensively documented in the reviewed literature, a number of powerful stereoselective strategies for analogous spiro[4.5]decane systems have been developed. These methodologies, employing chiral ligands and catalysts, provide a strong foundation for devising synthetic routes to the target molecule. The primary approaches include metal-catalyzed and organocatalytic transformations, which have demonstrated considerable success in controlling the stereochemical outcome of spirocyclization reactions.

Prominent among these strategies is the use of transition metal catalysis, where chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical course of the reaction. Palladium-catalyzed reactions, in particular, have emerged as a robust tool for the construction of spirocyclic frameworks. mdpi.comrsc.org For instance, the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been achieved through a Palladium-catalyzed decarboxylative [4+2] cycloaddition of vinyl methylene (B1212753) cyclic carbonates with p-quinone methides. rsc.org This approach, while leading to a dienone system, establishes the core spiro[4.5]decane skeleton with excellent diastereo- and enantioselectivity, which could potentially be adapted for the synthesis of saturated analogues.

Another powerful strategy involves the intramolecular cyclization of appropriately functionalized linear precursors. researchgate.net Chiral transition-metal catalysts, such as those derived from Iridium or Rhodium in complex with chiral diene or phosphine (B1218219) ligands, have been shown to effectively catalyze asymmetric intramolecular C-H activation or cyclization reactions to furnish spirocycles. snnu.edu.cn These methods offer a direct route to the spirocyclic core and can install the desired stereochemistry at the spiro-center.

Organocatalysis provides a complementary, metal-free approach to the asymmetric synthesis of spirocycles. mdpi.commdpi.comrsc.org Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and chiral phosphoric acids, have been successfully employed in a variety of transformations leading to spirocyclic compounds. mdpi.commdpi.com For example, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been accomplished through a synergistic approach combining photocatalysis with chiral phosphoric acid organocatalysis in a [3+2] cycloaddition. mdpi.com Such strategies highlight the potential of organocatalysis to control stereochemistry in the formation of the spiro[4.5]decane ring system.

The following tables summarize representative examples of chiral ligand and catalyst-controlled stereosyntheses of spiro[4.5]decane analogues, illustrating the scope and efficiency of these methods in terms of yield and stereoselectivity. While not direct syntheses of this compound, they provide valuable insights into the types of catalysts, ligands, and reaction conditions that could be successfully applied to its asymmetric synthesis.

Table 1: Metal-Catalyzed Asymmetric Synthesis of Spiro[4.5]decane Analogues

Catalyst PrecursorChiral LigandSubstrate TypeProduct TypeYield (%)drerReference
Pd₂(dba)₃·CHCl₃(S)-L8Vinylbenzoxazinanone & 1-Diazonaphthalene-2(1H)-oneSpiro-indeneup to 8619:197:3 oaepublish.com
Pd₂(dba)₃·CHCl₃(R,R)-ANDEN-PhosVinyl methylene cyclic carbonate & p-Quinone methideSpiro[4.5]deca-6,9-dien-8-oneup to 99>20:196:4 rsc.org

Table 2: Organocatalyzed Asymmetric Synthesis of Spiro[4.5]decane Analogues

OrganocatalystReaction TypeSubstrate TypeProduct TypeYield (%)dree (%)Reference
Chiral Phosphoric Acid (4c)[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-one & N-Cyclopropylaniline2-Amino-spiro[4.5]decane-6-oneup to 8899:1- mdpi.com
Chiral Phosphoric Acid(4+3) Cyclizationα-(3-Isoindolinonyl) propargylic alcohol & 2-IndolylmethanolSpiro isoindolinone-oxepine-fused indolehigh-high rsc.org

These selected examples underscore the significant progress made in the stereoselective synthesis of the spiro[4.5]decane framework. The development of novel chiral ligands and catalytic systems continues to expand the synthetic chemist's toolbox, bringing the efficient and highly stereocontrolled synthesis of specific targets like this compound within reach. Future research in this area will likely focus on the adaptation of these and other advanced synthetic methodologies to access a wider range of functionalized spiro[4.5]decane derivatives with high optical purity.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Spirocyclization Mechanisms (e.g., Domino Reactions, Rearrangement Pathways)

The construction of the spiro[4.5]decane skeleton is often accomplished through elegant and efficient reaction cascades, including domino reactions and various rearrangement pathways. These methods allow for the rapid assembly of complex molecular architectures from simpler starting materials.

Domino Reactions: Domino (or cascade) reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. Palladium-catalyzed domino reactions are particularly prominent in spirocycle synthesis. For instance, a domino sequence involving a 5-exo-trig Heck cyclization followed by an intramolecular direct C–H functionalization has been used to produce spiro-fused dihydroquinolin-2-ones. acs.org Similarly, palladium/norbornene-catalyzed intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes proceeds through a cascade of C–H functionalization, alkyne migratory insertion, and arene dearomatization to build spiro[4.5]decane-embedded structures. acs.org Another approach involves a NaH-promoted domino reaction between an azadiene and a Nazarov reagent, which yields spiro[4.5]decane derivatives through a [4+2] cycloaddition. researchgate.netresearchgate.net

Rearrangement Pathways: Skeletal rearrangements are another powerful tool for constructing the spiro[4.5]decane core.

Claisen Rearrangement: This pericyclic reaction has been effectively used to synthesize functionalized spiro[4.5]decanes. The rearrangement of bicyclic 2-(alkenyl)dihydropyrans can proceed with high stereoselectivity to provide a multi-functionalized spiro[4.5]decane, which serves as a versatile precursor for various natural products. researchgate.net

Pinacol-type Rearrangements: These rearrangements can convert diols into spiro-ketones under acidic conditions. For example, spiro[4.5]decan-6-one can be formed from the acid-catalyzed rearrangement of a diol derived from cyclopentanone.

Meinwald Rearrangement: In the synthesis of the triterpenoid (B12794562) spirochensilide A, a Meinwald rearrangement of an epoxide was a key step in installing the spiro[4.5]decane motif. rsc.org This was part of a complex sequence that also involved two preceding Wagner–Meerwein rearrangements to achieve the migration of angular methyl groups. rsc.org

Surzur–Tanner Rearrangement: This radical cascade, involving a 1,5-hydrogen atom transfer followed by a radical/polar sequence, has been used to construct 1,6-dioxaspiro[4.5]decane systems from C-glycosyl substrates. nih.gov

The formation of the ethanone (B97240) moiety at the C-8 position is not typically a direct result of the primary spirocyclization. It is more plausibly introduced in a subsequent step, for example, from a spiro[4.5]decan-8-one precursor. A relevant transformation is the Rupe rearrangement , an acid-catalyzed reaction that converts tertiary α-acetylenic alcohols into α,β-unsaturated ketones. google.com This suggests a pathway where spiro[4.5]decan-8-one reacts with an acetylide anion (e.g., lithium acetylide) to form a tertiary propargyl alcohol. Subsequent treatment with acid would then induce the rearrangement to form an enone, which could be hydrogenated to yield 1-Spiro[4.5]dec-8-yl-ethanone.

Reaction Kinetics and Transition State Analysis for Ethanone Formation

The kinetics and transition state characteristics of spirocyclization reactions provide deep insight into reaction mechanisms and the origins of selectivity. While specific kinetic data for the formation of this compound are not available, analysis of related systems, such as the intramolecular cyclization of gabapentin (B195806) to form a lactam (2-aza-spiro[4.5]decan-3-one), reveals important principles. researchgate.net In that study, the reaction rate was found to be highly dependent on pH, indicating the involvement of different acid-base equilibria. The reaction was subject to general acid and general base catalysis, with the slow step proposed to be the breakdown of a tetrahedral intermediate. researchgate.net

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in analyzing the transition states of spirocyclization reactions. For the NaH-promoted domino reaction forming spiro[4.5]decanes, DFT calculations were used to verify the proposed [4+2] cycloaddition mechanism and explain the observed high diastereoselectivity. researchgate.netresearchgate.net Similarly, transition state modeling for nickel-catalyzed spirocyclizations has shown that the superior performance for forming seven-membered rings may reflect an optimal organization of the chiral ligand environment in the transition state. smolecule.com

For the proposed conversion of spiro[4.5]decan-8-one to the target ethanone via a Rupe rearrangement, the reaction would proceed through several intermediates and transition states. The initial nucleophilic addition of an acetylide to the ketone would have a specific activation energy. The subsequent acid-catalyzed rearrangement of the resulting tertiary propargyl alcohol is the core of the Rupe pathway and involves a key allenyl cation or related propargyl cation intermediate. The stability of this cationic intermediate and the energy of the transition state leading to it would be the rate-determining factors of the rearrangement step.

Below is a table summarizing kinetic data for a related spirocyclization reaction, illustrating how reaction rates can be quantified under different conditions.

Influence of Substituents and Reaction Conditions on Pathway Selectivity and Yield

The selectivity and yield of reactions forming spiro[4.5]decane systems are highly sensitive to a range of factors, including the nature of the substituents on the starting materials and the specific reaction conditions employed (e.g., catalyst, solvent, temperature).

Steric effects are also significant. The construction of spiro quaternary carbon centers is often challenging due to steric hindrance. researchgate.net The choice of protecting groups or the steric bulk of substituents can influence the facial selectivity of reactions and the stability of intermediates, thereby affecting the diastereoselectivity of the final product.

Reaction Conditions: The optimization of reaction conditions is paramount for achieving high yields and selectivity.

Catalyst: The choice of catalyst is fundamental. In the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via selective deketalization, various acids were tested, with acetic acid being selected as the optimal catalyst over mineral acids. researchgate.net In palladium-catalyzed reactions, the specific ligand used (e.g., XPhos) can be crucial for the reaction to proceed efficiently. acs.org

Solvent: The polarity and coordinating ability of the solvent can dramatically influence reaction outcomes. For instance, in the photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones, dichloromethane (B109758) (DCM) was found to be the most effective solvent among those tested. mdpi.com

Temperature: Temperature can affect reaction rates and, in some cases, product distribution. In the synthesis of spiro[4.5]decan-6-ones, optimizing the reaction temperature to 65°C, in conjunction with other parameters, significantly increased the yield and reduced the reaction time. researchgate.net

Base/Additives: In many reactions, the choice and stoichiometry of a base or other additives are critical. For the synthesis of spiro-fused dihydroquinolin-2-ones, potassium carbonate was used as the base. acs.org

The following table summarizes the optimization of reaction conditions for the synthesis of a spiro[4.5]decane derivative, illustrating the impact of catalyst and solvent choice on yield and diastereoselectivity.

Advanced Structural Elucidation and Conformational Analysis of 1 Spiro 4.5 Dec 8 Yl Ethanone

Application of X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing unequivocal evidence of absolute configuration and solid-state conformation. For complex molecules like spiro[4.5]decane derivatives, this technique reveals critical details about bond lengths, angles, and the spatial orientation of the fused ring systems.

Research on related spiro[4.5]decane systems illustrates the power of this technique. For instance, the relative stereochemistry of (1RS,2SR)-1,8,8-trimethyl-l-(prop-2'-enyl)-6,10-dioxaspiro[4.5]dec-2-yl benzoate (B1203000) was unambiguously established through X-ray crystallography publish.csiro.au. Similarly, single-crystal X-ray diffraction was employed to confirm the structures of spirohypertones A and B, which are highly rearranged polycyclic polyprenylated acylphloroglucinols containing a spiro[4.5]decane core nih.gov. In another study, the structure of 2-amino-8-thia-1-aza-5-azoniaspiro[4.5]dec-1-ene chloride hydrate (B1144303) was demonstrated by spectral methods and confirmed by X-ray diffraction analysis researchgate.net.

The crystallographic data obtained for these derivatives provide a template for understanding the probable solid-state structure of 1-Spiro[4.5]dec-8-yl-ethanone. Key parameters that can be determined include:

The conformation of the cyclohexane (B81311) and cyclopentane (B165970) rings: The cyclohexane ring typically adopts a chair conformation, while the cyclopentane ring exists in an envelope or twist conformation.

The orientation of substituents: The precise axial or equatorial positioning of groups attached to the rings, such as the ethanone (B97240) group at C8, is clearly defined.

Inter- and intramolecular interactions: The presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice can be identified. researchgate.net

For novel spiro compounds, obtaining suitable crystals for X-ray analysis is a crucial step in their characterization, as it provides a definitive structural assignment that supports data from other analytical methods. researchgate.netacs.org The absolute configuration of chiral spiro compounds can be determined, often by using anomalous dispersion from heavy atoms or by crystallizing a derivative with a known chiral auxiliary. nih.govunimore.it

Table 1: Representative Crystallographic Data for Spiro[4.5]decane Derivatives
CompoundCrystal SystemSpace GroupKey Structural FindingsReference
Dimethylammonium 8-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl]-...MonoclinicP21/nStructure confirmed via N–H···O intra-and intermolecular interactions. researchgate.net
Spirohypertone BNot specifiedNot specifiedAbsolute configuration confirmed through X-ray diffraction and electronic circular dichroism (ECD) calculations. nih.gov
(1RS,2SR)-1,8,8-Trimethyl-l-(prop-2'-enyl)-6,10-dioxaspiro[4.5]dec-2-yl benzoateNot specifiedNot specifiedEstablished the relative stereochemistry of the epimeric mixture. publish.csiro.au
(R)-BS148 (derived from (1,4-dithiaspiro[4.5]decan-2-yl)methanol)Not specifiedNot specifiedX-ray analysis established the (R)-configuration, which was extended to the parent synthon. unimore.it

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS)) for Complex Spirocyclic Ketones

Spectroscopic methods are indispensable for the structural elucidation of spirocyclic ketones in both solution and solid states. A combination of NMR, IR, and MS provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon skeleton and the environment of protons in molecules like this compound.

¹H NMR: The chemical shifts, coupling constants (J-values), and multiplicities of the signals provide information about the connectivity of protons and their stereochemical relationships (axial vs. equatorial). For instance, in a related 1,8,8-trimethyl-6,10-dioxaspiro[4.5]decan-2-one, NOESY and COSY experiments were used to unambiguously assign the signals for the axial and equatorial methyl groups. publish.csiro.au

¹³C NMR: The number of signals indicates the number of magnetically non-equivalent carbon atoms, which can reveal the symmetry of the molecule. The chemical shift of the carbonyl carbon (C=O) in the ethanone group is expected in the downfield region (typically δ > 200 ppm), while the spiro-carbon appears as a quaternary signal with a distinct chemical shift. mdpi.com

2D NMR Techniques: Techniques like COSY, HSQC, and HMBC are crucial for establishing the complete connectivity of the molecule. HMBC correlations are particularly useful for identifying long-range couplings, such as between the protons of the ethanone's methyl group and the carbonyl carbon, and between protons on the rings and the spiro-carbon. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be the strong C=O stretching band of the ketone, typically found in the range of 1705-1725 cm⁻¹. The IR spectrum of a related spiro[4.5]decan-7-one derivative showed a ketone carbonyl band at 1731 cm⁻¹. nih.gov Other significant bands would include C-H stretching vibrations for the sp³ hybridized carbons of the rings around 2850-3000 cm⁻¹. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound through high-resolution mass spectrometry (HRMS). nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues. For spirocyclic compounds, fragmentation often involves characteristic cleavage of the rings attached to the spiro center. The molecular ion peak (M⁺) for this compound (C₁₂H₂₀O) would be expected at an m/z corresponding to its molecular weight.

Table 2: Typical Spectroscopic Data for the Spiro[4.5]decanone Framework
TechniqueObserved FeatureTypical Range/ValueReference
¹³C NMRKetone Carbonyl (C=O)δ 196-217 ppm mdpi.com
¹³C NMRSpiro Carbonδ ~50-100 ppm (variable) mdpi.comalaqsa.edu.ps
¹H NMRCyclohexane/Cyclopentane Protonsδ 1.10-2.90 ppm mdpi.com
IRKetone C=O Stretch~1685-1731 cm⁻¹ nih.govalaqsa.edu.ps
MSMolecular Ion Peak (M+)Corresponds to molecular weight mdpi.comnih.gov

Conformational Preferences and Dynamics of the Spiro[4.5]decane Ethanone Framework

The cyclohexane ring generally adopts a stable chair conformation to minimize torsional and angle strain. However, the presence of the fused cyclopentane ring can lead to a slight flattening or distortion of the chair. The ethanone substituent at the C8 position can exist in either an axial or equatorial orientation. The equatorial position is typically favored to minimize 1,3-diaxial interactions with other axial hydrogens on the cyclohexane ring.

The cyclopentane ring is more flexible and rapidly interconverts between various envelope and twist conformations. The energy barrier between these conformations is low. The nature and position of substituents can influence the preference for a particular conformation.

Studies on related spiro[4.5]decane systems have provided insight into these preferences. In one case, steric hindrance from substituents on a dioxaspiro[4.5]decane derivative was shown to lock the six-membered ring into a single preferred conformation, as confirmed by NMR analysis. publish.csiro.au The spiro configuration itself can impart distinct stereochemical properties that influence the molecule's pharmacokinetics and dynamics. cymitquimica.com Computational studies, alongside NMR experiments, are often used to determine the energy minima of different conformations and predict the most stable arrangement. acs.org For example, conformational analysis of spiro-linked iminosugars revealed that a ⁴C₁ chair conformation was energetically more stable than the ¹C₄ alternative, a preference stabilized by specific intramolecular interactions. acs.org

Analysis of Isomeric Forms and Their Structural Differentiation (e.g., Regioisomers, Stereoisomers)

Isomerism is a key feature of substituted spiro[4.5]decanes. For a molecule like this compound, several types of isomers are possible.

Regioisomers: Regioisomers have the same molecular formula but differ in the position of the substituents. While the parent name specifies the ethanone group is attached to the spiro[4.5]decane core, its exact point of attachment defines the regioisomer. For example, 1-Spiro[4.5]dec-1-yl-ethanone, 1-Spiro[4.5]dec-2-yl-ethanone, and this compound are all regioisomers. These isomers can be distinguished primarily by NMR spectroscopy, as the chemical shifts and coupling patterns of the ring protons and carbons will be distinct for each substitution pattern.

Stereoisomers: Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. The spiro[4.5]decane framework can possess multiple chiral centers, leading to the possibility of enantiomers and diastereomers.

Chirality of the Spiro-carbon: The spiro-carbon itself (C5) can be a chiral center if the substitution pattern on both rings destroys all planes of symmetry.

Chiral Centers on the Rings: Substitution on the cyclohexane or cyclopentane rings can create additional chiral centers. For this compound, the C8 carbon is a stereocenter.

Enantiomers: The presence of a single chiral center at C8 means that this compound exists as a pair of enantiomers: (8R)- and (8S)-1-Spiro[4.5]dec-8-yl-ethanone. These non-superimposable mirror images have identical physical properties (except for the rotation of plane-polarized light) and are indistinguishable by standard NMR or MS. Their separation requires chiral chromatography, and their absolute configuration is typically determined by X-ray crystallography of a single enantiomer or a derivative. unimore.it

Diastereomers: If additional substituents are present, multiple chiral centers can exist, giving rise to diastereomers. For example, the synthesis of 2-amino-spiro[4.5]decane-6-ones can yield products with different relative stereochemistry (diastereomers), which have different physical properties and can be separated by standard techniques like column chromatography. mdpi.com The diastereomeric ratio (d.r.) is often reported to describe the outcome of such stereoselective reactions. mdpi.com

The differentiation of various isomers is a critical aspect of synthesis and characterization, often involving a combination of chromatography for separation and spectroscopy (NMR) and crystallography for structural assignment. publish.csiro.aumdpi.comdoubtnut.com

Computational Chemistry and Theoretical Modeling of 1 Spiro 4.5 Dec 8 Yl Ethanone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For spiroketones, including derivatives of the spiro[4.5]decane skeleton, DFT calculations are employed to understand their equilibrium structures and electronic makeup. Studies on related spiroketones, such as those based on the 2,2′-spirobiindan skeleton, have utilized the B3LYP/6-31G(d,p) model. These theoretical results have shown excellent agreement with experimental X-ray diffraction data where available. researchgate.net

DFT calculations are also crucial for elucidating the reactivity of these compounds. By mapping the electron density, researchers can identify sites susceptible to nucleophilic or electrophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For instance, in cycloaddition reactions involving spiro[4.5]decane derivatives, DFT has been successfully used to verify proposed reaction mechanisms. researchgate.net The calculations help in analyzing the diastereoselectivity of such reactions by comparing the energies of different transition states. researchgate.net

Key Electronic Properties Investigated by DFT:

Property Significance Typical Computational Method
Molecular Geometry Predicts the stable 3D structure. B3LYP/6-31G(d,p)
HOMO-LUMO Gap Indicates chemical reactivity and electronic stability. B3LYP/6-311+G(2d,p)
Electron Density Distribution Identifies electrophilic and nucleophilic centers. Quantum Theory of Atoms in Molecules (QTAIM)

| NMR Chemical Shifts | Predicts and confirms molecular structure. | Continuous-Set-of-Gauge-Transformations (CSGT) |

Quantum Chemical Calculations for Reaction Mechanisms, Energetics, and Activation Barriers

Quantum chemical calculations are indispensable for detailing the step-by-step pathways of chemical reactions. These methods allow for the characterization of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation barrier, a critical factor governing the reaction rate. libretexts.orglibretexts.org A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster process. libretexts.org

For reactions involving spirocyclic systems, such as the mechanically-induced ring-opening of spiropyran, theoretical calculations have been used to determine force-dependent Gibbs energy barriers. uni-freiburg.de These studies show how substitution patterns on the spirocyclic core can modulate the activation energy, thereby controlling the reaction's onset. uni-freiburg.de While some reactions have significant energy hurdles to overcome, quantum chemical methods have also identified SN2 reactions that proceed with very small or even non-existent energy barriers. rsc.org The energetics of a reaction, whether it is energetically favorable (exergonic) or unfavorable (endergonic), can also be accurately predicted. libretexts.org

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods, Including Solvent Effects

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. For flexible systems like 1-Spiro[4.5]dec-8-yl-ethanone, which contains two fused rings, multiple conformations are possible. Computational methods, including molecular mechanics (MM) and quantum chemistry, are used to explore the potential energy surface and identify stable conformers.

The surrounding solvent environment can significantly influence conformational preferences. frontiersin.orgnih.govaps.orgrsc.org Solvents can stabilize certain conformers through specific interactions, such as hydrogen bonding, or through non-specific dielectric effects. aps.org Computational models can account for these interactions either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. frontiersin.orgnih.gov For example, studies on other molecules have demonstrated that polar solvents can alter the conformation of functional groups by forming strong hydrogen bonds. researchgate.net The choice of solvent can determine not only the molecular conformation but also the viability and selectivity of a chemical reaction. frontiersin.orgnih.gov

Molecular Dynamics Simulations of Spiro[4.5]decane Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This approach allows researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that mimics real-world conditions.

For spiro compounds, MD simulations are used to validate findings from molecular docking and to understand the stability of ligand-protein complexes. researchgate.netnih.govtandfonline.com For example, after docking a spiro-based inhibitor into the active site of an enzyme, an MD simulation can be run to assess whether the ligand remains stably bound or if it dissociates. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

MD simulations are also a powerful tool for studying how solvents affect molecular structure and packing. mdpi.com Simulations can show how solvent molecules arrange themselves around a solute, forming solvation shells, and how these interactions restrict or enhance the conformational flexibility of the solute molecule. mdpi.com

Applications of MD Simulations for Spiro[4.5]decane Systems:

Application Area Insights Gained
Ligand-Protein Binding Stability of binding pose, identification of key interactions, conformational changes upon binding. nih.gov
Conformational Dynamics Exploration of accessible conformations, transitions between states, flexibility of different molecular regions. mdpi.com
Solvation Effects Structure of solvent shells, influence of solvent on solute conformation and dynamics. mdpi.com

| Material Properties | Understanding molecular packing and its influence on the properties of materials based on spiro compounds. |

In Silico Predictions of Molecular Interactions and Theoretical Ligand-Binding Affinities (for scaffold design)

The spiro[4.5]decane core is an attractive scaffold for the design of new therapeutic agents due to its rigid, three-dimensional structure, which allows for precise positioning of functional groups to interact with biological targets. In silico methods, particularly molecular docking and free energy calculations, are central to this design process.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential affinity. nih.gov This technique has been applied to derivatives of 1,4-dioxa-spiro[4.5]decane to understand their interactions with receptors like the 5-HT1A serotonin (B10506) receptor. nih.govnih.govunimore.it The results of these docking studies often align well with experimental binding data and help explain structure-activity relationships (SAR). nih.govunimore.it

For more accurate predictions of binding affinity, more computationally intensive methods like alchemical free energy calculations are used. These methods simulate the physical transformation of one ligand into another to calculate the relative binding free energy (RBFE), which can achieve high accuracy and are valuable in lead optimization. chemrxiv.org Quantum chemical methods are also being developed to estimate ligand-binding affinities, aiming to properly account for effects like dispersion and polarization. researchgate.net The spiro[4.5]decane scaffold has been successfully utilized in the design of ligands for various targets, including σ₁ receptors, demonstrating its versatility in drug discovery. nih.gov

Theoretical Assessment of Synthetic Accessibility and Pathway Feasibility

Before embarking on a complex synthesis, computational tools can be used to assess the feasibility of potential synthetic routes. This field, known as computer-assisted synthesis planning (CASP), uses algorithms to identify viable pathways to a target molecule based on known chemical reactions. nih.gov

These programs can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. nih.gov The pathways generated can be ranked based on various criteria, such as the number of steps, predicted yield, and the cost of starting materials. For complex structures like spirocycles, whose synthesis can be challenging, these theoretical assessments are particularly valuable. researchgate.net The construction of the spiro[4.5]decane skeleton can be achieved through various methods, including ring-closing metathesis and Claisen rearrangements, and computational analysis can help optimize these strategies. semanticscholar.orgnih.gov Furthermore, computational models can aid in designing and optimizing multi-step continuous flow syntheses, which offer advantages in safety and efficiency over traditional batch processes. researchgate.net

Chemical Reactivity and Derivatization Chemistry of 1 Spiro 4.5 Dec 8 Yl Ethanone

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone side chain of 1-Spiro[4.5]dec-8-yl-ethanone is a focal point for a variety of chemical modifications, involving both the carbonyl group and the adjacent alpha-carbon.

Carbonyl Reactivity (e.g., Reductions, Oxidations, Nucleophilic Additions)

The carbonyl group of the ethanone moiety exhibits typical reactivity towards nucleophiles and redox reagents.

Reductions: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(Spiro[4.5]decan-8-yl)ethanol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. For instance, in related spirocyclic systems, LiAlH₄ has been effectively used for such reductions researchgate.net.

Oxidations: While the ethanone moiety itself is at a higher oxidation state, should the corresponding alcohol be available, it can be oxidized back to the ketone. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for the oxidation of secondary alcohols to ketones, as demonstrated in the synthesis of related spiro enones niscpr.res.in. A more specialized oxidation is the Baeyer-Villiger oxidation, where treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the corresponding ester, 1-spiro[4.5]dec-8-yl acetate (B1210297). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent spiro carbon and is a known transformation for cyclic ketones nih.govacs.org.

Nucleophilic Additions: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols. For example, the reaction with methylmagnesium bromide would yield 2-(spiro[4.5]decan-8-yl)propan-2-ol tandfonline.com.

Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene. Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 8-(1-methylethenyl)spiro[4.5]decane. This reaction is a cornerstone in the synthesis of complex molecules containing exocyclic double bonds niscpr.res.inresearchgate.net.

Cyanohydrin Formation: Treatment with hydrogen cyanide or a cyanide salt in the presence of acid yields a cyanohydrin, 2-hydroxy-2-(spiro[4.5]decan-8-yl)propanenitrile. This reaction is a classic method for carbon chain extension tandfonline.com.

Reaction TypeReagent(s)ProductReference (for similar systems)
ReductionNaBH₄ or LiAlH₄1-(Spiro[4.5]decan-8-yl)ethanol researchgate.net
Baeyer-Villiger Oxidationm-CPBA1-Spiro[4.5]dec-8-yl acetate nih.govacs.org
Grignard AdditionCH₃MgBr2-(Spiro[4.5]decan-8-yl)propan-2-ol tandfonline.com
Wittig ReactionPh₃P=CH₂8-(1-Methylethenyl)spiro[4.5]decane niscpr.res.inresearchgate.net
Cyanohydrin FormationHCN/NaCN2-Hydroxy-2-(spiro[4.5]decan-8-yl)propanenitrile tandfonline.com

Alpha-Carbon Functionalization and Enolization Chemistry

The alpha-carbon of the ethanone moiety is acidic and can be deprotonated to form an enolate, which is a key intermediate for various functionalization reactions.

Enolate Formation and Alkylation: Treatment with a suitable base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. This enolate can then react with a variety of electrophiles. For instance, alkylation with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the alpha-position, yielding 1-(spiro[4.5]decan-8-yl)propan-1-one.

Aldol (B89426) Condensation: The enolate can also participate in aldol condensation reactions with aldehydes or ketones. For example, reaction with benzaldehyde (B42025) in the presence of a base would lead to the formation of a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone.

Alpha-Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the alpha-position using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This would yield 2-bromo-1-(spiro[4.5]dec-8-yl)ethanone, a versatile intermediate for further nucleophilic substitutions.

Reaction TypeReagent(s)Intermediate/ProductReference (for similar systems)
Enolate FormationLDALithium enolate of this compoundGeneral Knowledge
Alpha-Alkylation1. LDA, 2. CH₃I1-(Spiro[4.5]decan-8-yl)propan-1-oneGeneral Knowledge
Aldol CondensationPhCHO, NaOH/H₂O3-Hydroxy-3-phenyl-1-(spiro[4.5]decan-8-yl)propan-1-one researchgate.net
Alpha-HalogenationNBS or Br₂/AcOH2-Bromo-1-(spiro[4.5]decan-8-yl)ethanoneGeneral Knowledge

Ring Transformations and Rearrangements of the Spiro[4.5]decane Skeleton

The spiro[4.5]decane framework, while generally stable, can undergo a variety of rearrangement reactions, particularly under acidic conditions or when appropriately functionalized.

Ring Expansion and Contraction Reactions

Ring Expansion: The Beckmann rearrangement of the oxime derived from this compound offers a potential route for ring expansion. oup.comresearchgate.netthieme-connect.de The oxime, formed by reacting the ketone with hydroxylamine, can be treated with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce a rearrangement, potentially leading to an expanded lactam. researchgate.netresearchgate.net Another method for ring expansion is the Schmidt reaction, where the ketone reacts with hydrazoic acid (HN₃) under acidic conditions to yield a lactam. core.ac.ukeurjchem.com

Isomerization Pathways

Under acidic conditions, spiro[4.5]decane systems containing unsaturation can undergo isomerization. For instance, related spiro[4.5]deca-dien-8-ones have been shown to isomerize in the presence of acid, leading to a mixture of positional isomers of the double bonds. nist.gov While the parent this compound is saturated, derivatives with unsaturation introduced through other reactions could undergo such isomerizations. Additionally, epimerization at the alpha-carbon of the ethanone moiety can occur under either acidic or basic conditions, leading to a mixture of diastereomers if other stereocenters are present in the molecule.

Strategies for Derivatization and Scaffold Modification

The this compound core serves as a valuable starting point for the synthesis of more complex and functionally diverse molecules, including various heterocyclic systems.

One prominent strategy involves the condensation of the ketone with bifunctional reagents to construct new rings. For example, a one-pot, three-component reaction of a cyclohexanone (B45756) derivative (a precursor to the spiro[4.5]decane system), an aromatic amine, and mercaptoacetic acid can yield 1-thia-4-azaspiro[4.5]decan-3-one derivatives. smolecule.com These can be further elaborated into more complex structures like thiazolopyrimidines and 1,3,4-thiadiazole (B1197879) thioglycosides.

Another approach involves the synthesis of amino-spiro[4.5]decanes, which are valuable building blocks in medicinal chemistry. The intramolecular Schmidt reaction of azido-ketones has been utilized to prepare 2-amino-spiro[4.5]decane-6-ones. Furthermore, the reduction of a lactam, such as a 1,8-diazaspiro[4.5]decan-2-one, can provide the corresponding saturated diazaspirodecane, which can then be arylated on the nitrogen atoms. google.com

The versatility of the spiro[4.5]decane scaffold is also evident in its use for the synthesis of spiro-indeno[1,2-b]quinoxalines through cycloaddition reactions. nih.gov These examples highlight the potential of this compound as a versatile platform for the generation of a wide array of complex and potentially bioactive molecules.

Derivative TypeSynthetic StrategyKey Reagents/IntermediatesReference (for similar systems)
1-Thia-4-azaspiro[4.5]decan-3-onesThree-component condensationCyclohexanone derivative, aromatic amine, mercaptoacetic acid smolecule.com
2-Amino-spiro[4.5]decane-6-onesIntramolecular Schmidt reactionAzido-ketoneGeneral Knowledge
1,8-Diazaspiro[4.5]decanesLactam reduction1,8-Diazaspiro[4.5]decan-2-one, LiAlH₄ google.com
Spiro-indeno[1,2-b]quinoxalinesCycloaddition reactionEnone derivative, indeno[1,2-b]quinoxalin-11-one, L-proline nih.gov

Applications of Spiro 4.5 Decane Ethanone Architectures in Complex Organic Synthesis

Utilization as Key Intermediates in Natural Product Total Synthesis

The spiro[4.5]decane skeleton is a common feature in a variety of sesquiterpenes and diterpenoids, many of which exhibit interesting biological properties. The synthesis of these natural products often hinges on the stereocontrolled construction of the spirocyclic core. Functionalized spiro[4.5]decanes, including ethanone (B97240) derivatives, serve as crucial intermediates that are elaborated into the final target molecules.

Gleenol and Axenol: The total synthesis of the axane sesquiterpenes, (±)-gleenol and (±)-axenol, has been successfully achieved utilizing a functionalized spiro[4.5]decane intermediate. nih.gov A key step in these syntheses is a Claisen rearrangement, which masterfully constructs the multi-functionalized spiro[4.5]decane core as a single diastereomer in high yield. nih.govresearchgate.net This method allows for the creation of the fully substituted spirocycle in one step from a sterically congested dihydropyran precursor, showcasing the efficiency of this strategy. researchgate.netresearchgate.net More recent research has also identified an enzyme, AxeB, from the mushroom Flammulina velutipes, which is responsible for the biosynthesis of axenol, highlighting nature's own approach to forming this spiro[4.5]decane compound. nih.gov

Acorone (B159258) and Isoacorone (B13761184): Acorone and its epimer isoacorone are sesquiterpene ketones that possess the spiro[4.5]decane framework. niscpr.res.in Their synthesis has attracted considerable attention, with a primary challenge being the stereocontrolled formation of the spiro quaternary carbon center. niscpr.res.insemanticscholar.org Successful strategies have been developed that employ a Claisen rearrangement and a ring-closing metathesis (RCM) reaction sequence starting from cyclohexane-1,4-dione to build the key spiro[4.5]decane intermediate. niscpr.res.iniisc.ac.in An alternative approach generates the spiro center with well-defined geometry through the oxidative cleavage of a C5-C6 double bond in a tricyclic precursor, a method that ensures high stereospecificity. semanticscholar.org

Rugosiformisin A: Rugosiformisin A is a more complex, skeleton-rearranged abietane-type diterpenoid that features a spiro[4.5]decane motif. nih.govresearchgate.net Its structure was confirmed through NMR spectroscopy and single-crystal X-ray diffraction. nih.gov A bioinspired asymmetric total synthesis was developed, featuring an iridium-catalyzed asymmetric polyene cyclization and a semipinacol rearrangement to construct this intricate natural product. nih.govresearchgate.net

Natural ProductClassKey Synthetic Strategy for Spiro[4.5]decane Core
Gleenol Axane SesquiterpeneClaisen rearrangement of a bicyclic dihydropyran. nih.govresearchgate.net
Axenol Axane SesquiterpeneClaisen rearrangement of a bicyclic dihydropyran. nih.govresearchgate.net
Acorone Acorane SesquiterpeneRing-closing metathesis (RCM) and Claisen rearrangement; Oxidative cleavage of a tricyclic precursor. niscpr.res.insemanticscholar.orgiisc.ac.in
Rugosiformisin A Abietane DiterpenoidBioinspired asymmetric polyene cyclization and semipinacol rearrangement. nih.govresearchgate.net

Role in the Construction of Advanced Organic Materials

The unique three-dimensional and conformationally rigid structure of spirocyclic compounds makes them attractive scaffolds for the development of advanced organic materials. While research on materials derived specifically from 1-spiro[4.5]dec-8-yl-ethanone is an emerging field, the broader class of spiro compounds has seen application in materials science, particularly in optoelectronics. researchgate.net

Spiro frameworks are utilized in the design of organic light-emitting diodes (OLEDs) and as host materials for perovskite solar cells (PSCs). researchgate.netresearchgate.net The spirocyclic core helps to prevent intermolecular aggregation and crystallization in thin films, which can improve device efficiency and longevity. The rigid structure ensures a well-defined molecular geometry, which is crucial for controlling electronic properties. For example, related spirobifluorene compounds are well-known for their use as hole-transport materials (HTMs) in electronic devices. The spiro[4.5]decane ethanone architecture, with its potential for further functionalization, serves as a promising platform for creating new materials with tailored electronic, optical, and thermal properties for next-generation applications. solubilityofthings.com

Development of Chiral Spirocyclic Ligands and Catalysts

Asymmetric catalysis relies on the use of chiral ligands to create a specific three-dimensional environment around a metal center, enabling the synthesis of single-enantiomer products. Spirocyclic frameworks are exceptionally well-suited for this purpose due to their inherent rigidity and well-defined stereochemistry. The spiro[4.5]decane scaffold can serve as a robust backbone for a variety of chiral ligands. scispace.comresearchgate.net

The design principle involves using the spiro core to orient coordinating functional groups (e.g., phosphines, amines, oxazolines) in a precise spatial arrangement. This creates a chiral pocket that effectively controls the stereochemical outcome of a catalytic reaction. While many privileged chiral ligands are based on biaryl scaffolds, spirocyclic systems offer a distinct and highly tunable chiral environment. scispace.comresearchgate.net

For instance, chiral diamines or diols derived from a spirocyclic core can be converted into powerful ligands for transition-metal-catalyzed reactions such as asymmetric hydrogenation. scispace.comresearchgate.net The development of spirocyclic bis(phosphine) and bis(oxazoline) ligands has led to high enantioselectivities in a range of transformations. researchgate.netd-nb.info The spiro[4.5]decane ethanone unit provides a synthetic entry point to such systems, where the ketone can be transformed into other functional groups necessary for coordination with a metal catalyst.

Ligand/Catalyst TypeStructural PrinciplePotential Application
Spiro Diphosphine Ligands The rigid spiro backbone positions two phosphorus atoms, creating a defined chiral pocket around a metal center. d-nb.infoAsymmetric hydrogenation, allylic amination. scispace.comd-nb.info
Spiro Bis(oxazoline) Ligands Two chiral oxazoline (B21484) rings are held in a fixed orientation by the spirocyclic framework. researchgate.netAsymmetric cyclopropanation, Diels-Alder reactions.
Spiro Diamine Derivatives The spiro core controls the stereochemistry of two amine functionalities, which can act as ligands or be further derivatized. scispace.comAsymmetric transfer hydrogenation, organocatalysis.

Spirocyclic Scaffolds in Medicinal Chemistry Design

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and are considered "privileged structures" for drug discovery. researchgate.netmdpi.com The spiro[4.5]decane moiety offers several advantages in the design of new therapeutic agents. Its inherent three-dimensionality allows for the exploration of chemical space in a way that flat, aromatic systems cannot, often leading to improved binding affinity and selectivity for biological targets.

The conformational rigidity of the spiro[4.5]decane framework is a key asset. By locking the molecule into a specific shape, it reduces the entropic penalty upon binding to a protein target and can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation. Spiro[4.5]decanone derivatives have been investigated as potential inhibitors of certain enzymes, where the spiro architecture contributes to selectivity.

This scaffold is a versatile building block for creating diverse compound libraries. For example, spiro-hydantoins based on the spiro[4.5]decane core are recognized as a valuable class of heterocyclic scaffolds with pharmacological potential. mdpi.com The synthesis of spiro[4.5]decane structures with high diastereoselectivity is an active area of research, aiming to produce novel molecular frameworks for the development of new medicines. mdpi.com

Scaffold TypeRelevance in Medicinal Chemistry Design
Spiro-Hydantoins A "privileged" heterocyclic scaffold for creating compounds with potential pharmacological applications. mdpi.com
Spiro-Piperidines Combines the spirocyclic core with the piperidine (B6355638) moiety, a common feature in many approved drugs, to create novel chemical entities. tandfonline.com
General Spiro[4.5]decanes The rigid 3D structure can improve binding selectivity, enhance metabolic stability, and provide novel intellectual property. researchgate.net
Amino-Spiro[4.5]decanes Introduction of an amine group provides a key functional handle for further modification and for forming interactions with biological targets. mdpi.com

Historical Context and Future Directions in Spiro 4.5 Decane Ethanone Research

Evolution of Synthetic Strategies for Spiro[4.5]decane Systems

The synthesis of spiro[4.5]decane systems, the core structure of 1-Spiro[4.5]dec-8-yl-ethanone, has evolved significantly over the decades. Early methods often relied on intramolecular cyclization reactions, which, while effective, could be limited in scope and efficiency.

A significant advancement came with the advent of multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single step to form a complex product, offer a more efficient and atom-economical approach to spirocycle synthesis. For instance, three-component condensation reactions involving ketones, aromatic amines, and mercaptoacetic acid have been successfully employed to create thia-azaspiro[4.5]decan-3-one derivatives. smolecule.com

Another key strategy that has gained prominence is the Prins cyclization. This reaction, particularly its tandem variations, has proven to be a powerful tool for the stereoselective synthesis of spiro-tetrahydropyran derivatives. researchgate.net The high diastereoselectivity of the Prins cyclization makes it an indispensable method in modern organic synthesis for accessing complex ring systems found in natural products. researchgate.net

Ring-closing metathesis (RCM) has also emerged as a versatile method for constructing the spiro[4.5]decane framework. niscpr.res.in This catalytic reaction allows for the formation of the carbocyclic ring system with high efficiency. Furthermore, strain-release driven spirocyclization of highly strained precursors like azabicyclo[1.1.0]butyl ketones represents a novel and powerful approach for the modular construction of azetidine-containing spirocycles. nih.gov

More recent developments have focused on asymmetric synthesis, driven by the demand for chiral spirocyclic building blocks in pharmaceutical research. smolecule.com Asymmetric electrosynthesis, combining electrochemistry with asymmetric catalysis, is an innovative and green approach for the selective synthesis of chiral molecules. researchgate.net Gold-catalyzed polyene cyclization has also made significant strides in the total synthesis of complex polycyclic natural products containing spirocyclic cores. researchgate.net

A summary of these synthetic strategies is presented in the table below:

Synthetic Strategy Description Key Advantages Relevant Compounds/Systems
Multicomponent ReactionsMultiple reactants combine in a single step to form the product.High efficiency, atom economy.Thia-azaspiro[4.5]decan-3-one derivatives. smolecule.com
Prins CyclizationA cyclization reaction often used for synthesizing tetrahydropyran (B127337) scaffolds.High diastereoselectivity.Spirotetrahydropyran derivatives. researchgate.net
Ring-Closing MetathesisCatalytic reaction to form cyclic compounds.Versatile for carbocycle formation.Spiro[4.5]decane framework. niscpr.res.in
Strain-Release Driven SpirocyclizationUtilizes the ring strain of precursors to drive cyclization.Modular construction of complex spirocycles.Azetidine-containing spirocycles. nih.gov
Asymmetric SynthesisMethods that selectively produce one enantiomer of a chiral product.Access to chiral building blocks for pharmaceuticals.Chiral spirocyclic ketones. smolecule.comresearchgate.net

Emerging Trends in Spirocyclic Ketone Chemistry

Current research in spirocyclic ketone chemistry is increasingly guided by the principles of green chemistry and bioinspiration, aiming for more sustainable and efficient synthetic processes that mimic nature's ingenuity.

Green Chemistry Principles:

A significant trend is the move towards more environmentally benign synthetic protocols. This includes the use of water as a solvent, which is an economical and eco-friendly alternative to traditional organic solvents. bohrium.com The development of reusable catalysts, such as sulfonic acid functionalized SBA-15, is another key aspect of green chemistry in this field. brieflands.com These solid acid catalysts can be easily recovered and reused, minimizing waste. bohrium.com Solvent-free reaction conditions, often facilitated by microwave assistance, are also being explored to reduce solvent usage and reaction times. brieflands.com

Bioinspiration:

Nature, a master of complex molecule synthesis, provides a rich source of inspiration for chemists. Bioinspired catalysis, which mimics enzymatic processes, is a rapidly growing area. For example, bioinspired manganese complexes have been developed as catalysts for the enantioselective oxidation of spirocyclic hydrocarbons. acs.orgfigshare.comresearchgate.net These catalysts, used with aqueous hydrogen peroxide as a mild oxidant, can convert spirocyclic compounds into chiral spirocyclic β,β′-diketones with high yields and enantioselectivities under mild conditions. acs.orgfigshare.com

Another fascinating bioinspired approach is the intramolecular spirocyclopropanation of quinones, which is believed to mimic biosynthetic pathways of certain natural products. rsc.org This process, which can be mediated by visible light, offers a catalytic, diastereoselective, and atom-conserving route to spirocyclopropanes. rsc.org

The table below highlights these emerging trends:

Trend Description Examples
Green Chemistry Focus on environmentally friendly synthetic methods.Use of water as a solvent, reusable catalysts, solvent-free reactions. bohrium.combrieflands.com
Bioinspiration Mimicking natural synthetic processes.Bioinspired manganese catalysts for oxidation, bioinspired intramolecular spirocyclopropanation. acs.orgfigshare.comresearchgate.netrsc.org

Future Research Avenues for this compound and its Derivatives

While specific research on this compound is not extensively documented, the broader field of spirocyclic ketones points towards several promising future research directions.

Exploration of Biological Activity:

A primary avenue for future research will be the investigation of the biological activities of this compound and its derivatives. Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery due to their unique three-dimensional structures, which can lead to improved binding to biological targets. researchgate.net Derivatives of related spiro[4.5]decane systems have shown promise as inhibitors of influenza virus fusion, highlighting the potential for discovering novel antiviral agents. nih.gov The synthesis and screening of a library of derivatives of this compound against a range of biological targets, including enzymes and receptors, could lead to the identification of new therapeutic leads.

Development of Novel Catalytic Systems:

The development of new and more efficient catalytic systems for the synthesis of spirocyclic ketones remains a key area of research. This includes the design of novel chiral catalysts for asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. researchgate.net Further exploration of bioinspired catalysts and photoredox catalysis could lead to even milder and more selective synthetic methods. acs.orgfigshare.comresearchgate.netrsc.org

Applications in Materials Science:

The unique structural features of spirocyclic compounds also suggest potential applications in materials science. smolecule.com The rigid, three-dimensional framework of the spiro[4.5]decane core could be exploited in the design of novel polymers or organic electronic materials with specific mechanical or photophysical properties. Future research could focus on incorporating this compound as a building block into larger molecular architectures to create new functional materials.

Q & A

Q. What experimental methods are recommended for determining the physicochemical properties of 1-Spiro[4.5]dec-8-yl-ethanone?

To determine properties like density, boiling point, and solubility, combine computational predictions with empirical validation. For example, predicted density (0.97 g/cm³) and boiling point (331.7°C) can be assessed using differential scanning calorimetry (DSC) for phase transitions and gas chromatography-mass spectrometry (GC-MS) for volatility analysis . Solubility should be tested in polar/non-polar solvents via gravimetric methods. Always cross-validate computational data (e.g., COSMO-RS) with experimental results to address discrepancies.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on toxicity data (oral LD50 > 2000 mg/kg, inhalation LC50 > 4.076 mg/L), use PPE (nitrile gloves, lab coats), fume hoods for ventilation, and emergency eyewash stations . Conduct regressive mutation tests if repurposing the compound for biological studies. Store in airtight containers away from oxidizers, and follow OSHA HCS guidelines for acute toxicity and skin/eye irritation mitigation .

Q. How can researchers synthesize this compound on a laboratory scale?

A common route involves catalytic hydrogenation of resorcinol derivatives under controlled pressure (e.g., H₂ at 50–100 psi) with palladium or platinum catalysts . Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Optimize yields by adjusting solvent polarity and catalyst loading.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., IR, MS) for this compound be resolved?

Discrepancies in IR or mass spectra (e.g., fragment ion intensities) may arise from isomer mixtures or solvent effects. Use high-resolution NMR (¹³C, DEPT-135) to confirm backbone connectivity and X-ray crystallography (via SHELXL refinement) for absolute configuration . Cross-reference with databases like NIST Chemistry WebBook, ensuring solvent conditions (e.g., CCl₄ vs. CS₂) match experimental setups .

Q. What strategies are effective for distinguishing stereoisomers or structural analogs of this compound?

For isomers like 1-spiro[4.5]dec-6-en-7-yl-4-penten-1-one (CAS 224031-71-4), employ chiral HPLC (Chiralpak IG-3 column, hexane/isopropanol mobile phase) or vibrational circular dichroism (VCD) to differentiate enantiomers . Computational modeling (DFT for energy minimization) can predict stability differences between spiro-conformers .

Q. How should environmental degradation studies be designed for this compound, given its low biodegradability?

Follow OECD Test Guideline 301 for ready biodegradability, using activated sludge inoculum and monitoring via LC-MS/MS. If persistence is confirmed (as indicated by >100 mg/L LL50 in fish), explore advanced oxidation processes (e.g., UV/H₂O₂) or microbial consortia from contaminated sites . Quantify degradation intermediates using high-resolution orbitrap MS to map metabolic pathways.

Q. What methodological approaches optimize stereochemical purity during synthesis?

Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone precursors . Monitor enantiomeric excess (ee) via polarimetry or chiral GC. For diastereomers, fractional crystallization in ethanol/water mixtures improves separation. Confirm purity with NOESY NMR to detect spatial proximities unique to each stereoisomer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.